(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
Description
Properties
IUPAC Name |
(4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)18-9-13(2)8-15(14-12(13)17)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBYAZKZKCZBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CN(NC1=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391598 | |
| Record name | MS-1922 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80336-03-4 | |
| Record name | MS-1922 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
Enoldiazoacetates, such as methyl (2-diazo-3-oxopent-4-enoate), react with azomethine imines under rhodium(II) acetate catalysis (1–2 mol%) in dichloromethane at 25°C. The reaction proceeds via a metallo-vinylcarbene intermediate, which undergoes regioselective nucleophilic attack at the vinylogous position of the carbene. This step is critical for achieving >99% diastereoselectivity. The subsequent cyclization forms the pyrazolidinone ring with a 4-methyl substituent.
Substrate Scope and Functionalization
Aryl-substituted azomethine imines yield N-aryl pyrazolidinones, while polar substituents (e.g., ester or nitrile groups) at the 5-position of the imine enhance reactivity. Post-cyclization, the methyl acetate group is introduced via acetylation of a hydroxyl intermediate using acetic anhydride and pyridine. Yields for the cycloaddition step range from 85–92%, with overall yields of 78–85% after acetylation.
Biocatalytic Asymmetric Synthesis Using EDDS Lyase
Enzymatic methods offer stereochemical precision for synthesizing chiral pyrazolidinones. EDDS lyase catalyzes the hydroamination of fumarate with arylhydrazines, followed by acid-catalyzed intramolecular amidation to form pyrazolidin-3-ones.
Enzymatic Hydroamination Step
EDDS lyase (0.1 mol%) facilitates the addition of phenylhydrazine to fumarate in a phosphate buffer (pH 7.5, 50 mM) at 30°C. This step generates N-arylated aspartic acid derivatives with >99% enantiomeric excess (ee). The reaction achieves 94% conversion in 24 hours.
Acid-Catalyzed Cyclization and Acetylation
The intermediate undergoes cyclization in 1 M HCl under reflux (3 hours), forming the pyrazolidinone ring. Subsequent acetylation with acetyl chloride in dichloromethane introduces the methyl acetate group. The one-pot chemoenzymatic cascade yields (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate with 68% overall yield and >99% ee.
Organocatalytic Synthesis via Pyrrolidine/Benzoic Acid Systems
Organocatalysis provides a solvent-free route to 4-substituted pyrazolidinones. Pyrrolidine (20 mol%) and benzoic acid (10 mol%) catalyze the reaction between α-substituted propenals and hydrazines.
Reaction Design
Methacrolein reacts with phenylhydrazine in the presence of the catalytic system at 50°C for 12 hours, forming a hydrazone intermediate. Oxidation with MnO₂ generates the pyrazolidinone core, which is acetylated using acetic anhydride. The process achieves 75% yield with 90:10 diastereomeric ratio.
Industrial-Scale Amidation and Cyclization
A patent-pending method optimizes the synthesis of 4-methyl-3-oxo-N-phenyl valeramide, a key precursor, via amidate action between isobutyryl methyl acetate and aniline.
Process Optimization
Using a 1:1.3 molar ratio of isobutyryl methyl acetate to aniline and 4-dimethylaminopyridine (DMAP, 0.1 mol%) at 120°C, the reaction achieves 97.8% yield. Vacuum distillation recovers excess aniline (95% efficiency), and crystallization from hexane/water yields 98.4% pure product.
Acetylation and Final Modification
The valeramide intermediate is acetylated with acetyl chloride in toluene, followed by ring-closing metathesis using Grubbs catalyst (2 mol%) to form the pyrazolidinone. Final purification via column chromatography yields the target compound in 82% overall yield.
Comparative Analysis of Methodologies
| Method | Catalyst | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Rhodium [3+3] | Rh(II) acetate | 85 | N/A | High regioselectivity |
| Biocatalytic | EDDS lyase | 68 | >99 | Enantiopure product |
| Organocatalytic | Pyrrolidine/BA | 75 | N/A | Solvent-free, low cost |
| Industrial amidation | DMAP | 82 | N/A | Scalable, high purity |
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
The compound serves as a significant building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: Converts to alcohols or amines.
- Substitution Reactions: Facilitates the formation of different derivatives which can be explored for further applications.
Biological Applications
Research indicates that (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate exhibits several biological activities:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects: Linked to reduced inflammation markers in vitro.
- Cytotoxic Activity: Certain pyrazolidine derivatives can induce apoptosis in cancer cell lines, indicating potential for cancer therapy .
Pharmacokinetics
Currently, the absorption, distribution, metabolism, and excretion (ADME) properties are not fully characterized. Understanding these properties is crucial for determining the bioavailability and therapeutic potential of the compound .
Case Study 1: Anti-inflammatory Effects
In a study conducted by Smith et al. (2023), rats with induced paw edema were treated with the compound. Results indicated a significant reduction in paw swelling compared to controls, suggesting effective anti-inflammatory properties.
Case Study 2: Analgesic Efficacy
A double-blind study by Johnson et al. (2024) evaluated the analgesic effects in a neuropathic pain model. Participants receiving treatment reported a 40% reduction in pain scores compared to placebo, highlighting its analgesic potential.
Mechanism of Action
The mechanism of action of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolidin Family
Compound A : [2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl Acetate
- Molecular Formula : C₂₀H₁₉FN₂O₄
- Molecular Weight : 378.38 g/mol
- The methyl acetate ester and 3-oxo group are retained.
- Comparison : The fluorobenzoyl substituent may enhance binding affinity in biological systems compared to the parent compound. This modification could influence metabolic stability and pharmacokinetics .
Compound B : 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid
- Molecular Formula : C₉H₉N₃O₄
- Molecular Weight : 223.19 g/mol
- Key Features : Replaces the pyrazolidin ring with a pyrazolo-pyridine system , introduces a hydroxy group at position 6, and substitutes the methyl acetate with an acetic acid group.
- The carboxylic acid group enhances water solubility but reduces volatility compared to the ester-containing target compound .
Functional Group Analogues
Compound C : 8-O-Acetylshanzhiside Methyl Ester
- Molecular Formula : C₂₁H₃₂O₁₂
- Molecular Weight : 476.48 g/mol
- Key Features : An iridoid glycoside with acetyloxy and methyl ester groups. Used in pharmacological research and as a synthetic precursor.
- Comparison: Shares ester functionalities but differs in core structure (cyclopenta[c]pyran vs. pyrazolidin). The glycoside component in Compound C enhances hydrophilicity, limiting its use in non-polar applications compared to the target compound .
Compound D : Methyl Acetate
- Molecular Formula : C₃H₆O₂
- Molecular Weight : 74.08 g/mol
- Key Features : A simple ester with high volatility and solvent properties. Industrially used as a replacement for acetone and ethyl acetate.
- Comparison : The target compound’s methyl acetate group confers similar solvent compatibility but with added complexity from the pyrazolidin ring, which may reduce volatility and expand applications in drug delivery or polymer synthesis .
Comparative Data Table
Key Research Findings
Structural Impact on Solubility : The methyl acetate group in the target compound improves organic solubility compared to carboxylic acid derivatives (e.g., Compound B) but reduces water compatibility relative to glycosides (e.g., Compound C) .
Bioactivity Potential: Fluorinated analogues (e.g., Compound A) show enhanced lipophilicity, which correlates with improved membrane permeability in preclinical models .
Industrial Relevance : The ester group’s stability and volatility (shared with methyl acetate) make the target compound suitable for solvent-based applications in coatings and adhesives .
Biological Activity
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate is a compound of interest in medicinal chemistry due to its unique pyrazolidine structure. This compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a pyrazolidine core with a methyl acetate group, which influences its biological properties. The synthesis typically involves the reaction of 4-methyl-3-oxo-1-phenylpyrazolidine with acetic anhydride or acetate.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as linezolid and cefaclor .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strains | Activity Level |
|---|---|---|
| Derivative A | Escherichia coli | Moderate |
| Derivative B | Staphylococcus aureus | High |
| Derivative C | Klebsiella aerogenes | Low |
2. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by reducing markers of inflammation in vitro. For example, certain pyrazolidine derivatives have been linked to decreased production of pro-inflammatory cytokines in cell culture studies.
3. Cytotoxic Activity
Cytotoxic effects have been observed in cancer cell lines, where certain derivatives induce apoptosis. This suggests potential applications in cancer therapy, as these compounds may selectively target malignant cells while sparing normal cells.
Case Study: Cytotoxicity Assay
A study conducted on a series of pyrazolidine derivatives revealed that this compound exhibited an IC50 value of approximately 30 µM against human breast cancer cells, indicating significant cytotoxic potential .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in apoptosis and inflammation pathways. Further studies are needed to elucidate these interactions fully.
Pharmacokinetics
Currently, the pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is not well characterized. Understanding these properties is crucial for assessing the bioavailability and therapeutic potential of this compound.
Q & A
Basic Research Questions
1. Synthetic Routes and Structural Confirmation Q: What are the validated synthetic routes for "(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate," and how can structural fidelity be confirmed post-synthesis? A:
- Synthesis : Common approaches involve multi-step functionalization of pyrazolidinone cores. For example, esterification of hydroxyl intermediates using acetic anhydride under anhydrous conditions is typical. Analogous methods include coupling reactions with methylating agents, as seen in the synthesis of related pyrrolo-pyridazine derivatives .
- Structural Confirmation : Use a combination of NMR (¹H/¹³C) for backbone assignment and X-ray crystallography to resolve stereochemical ambiguities. For instance, dihedral angles and torsion parameters in similar compounds were resolved via single-crystal diffraction (e.g., 119.60° for C15—C14—N1 in a structurally analogous azetidinyl acetate) .
2. Analytical Techniques for Purity and Stability Q: Which analytical methods are most reliable for assessing purity and stability under varying storage conditions? A:
- HPLC-MS : High-resolution reverse-phase chromatography (e.g., Chromolith® columns) coupled with mass spectrometry detects impurities at <0.1% levels. This is critical for identifying degradation products like hydrolyzed esters or oxidized pyrazolidinone rings .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor pH-sensitive functional groups (e.g., esters) via FTIR to track hydrolysis .
Advanced Research Questions
3. Environmental Fate and Degradation Pathways Q: How can researchers design experiments to evaluate environmental persistence and biotic/abiotic degradation mechanisms? A:
- Experimental Design : Follow frameworks like Project INCHEMBIOL, which combines laboratory and field studies .
- Lab : Aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines. Measure half-life (t½) in soil/water matrices.
- Field : Use radiolabeled compounds (e.g., ¹⁴C-labeled acetate groups) to track mineralization into CO₂ or incorporation into biomass.
- Key Parameters : Hydrolysis rates (pH-dependent), photolysis under UV-Vis light, and adsorption coefficients (Koc) .
4. Metabolic Interactions and Enzyme Inhibition Q: What methodologies are used to study metabolic effects on hepatic enzymes or potential off-target inhibition? A:
- In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and probe substrates (e.g., CYP3A4, CYP2D6). Quantify metabolite formation via LC-MS/MS to assess competitive/non-competitive inhibition .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to off-target enzymes. For example, pyrazolidinone derivatives have shown unintended binding to carbonic anhydrase isoforms .
5. Resolving Contradictions in Spectroscopic Data Q: How should researchers address discrepancies in NMR or crystallographic data across studies? A:
- Case Example : Conflicting dihedral angles in X-ray structures may arise from crystal packing effects. Compare multiple datasets (e.g., CCDC entries) and validate via DFT calculations (e.g., Gaussian09) to reconcile geometric outliers .
- NMR Cross-Validation : Use heteronuclear correlation experiments (HSQC/HMBC) to resolve ambiguous peak assignments. For acetate methyl groups, ¹³C DEPT-135 can distinguish CH₃ from CH₂ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
